5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that combines the structural features of quinazoline and oxadiazole moieties. This compound is of significant interest due to its potential biological activities, including analgesic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps:
Synthesis of 2-methylquinazolin-4-one: This is achieved by stirring anthranilic acid in pyridine with benzoyl chloride and acetic anhydride at room temperature.
Formation of carbohydrazide intermediate: The intermediate 2-methyl-4-oxoquinazoline-3(4H)-carbohydrazide is obtained by treating the synthesized 2-methylquinazolin-4-one with semicarbazide.
Cyclization reaction: The carbohydrazide intermediate undergoes cyclization with carbon disulfide and different aromatic acids or aldehydes to produce the final oxadiazole derivative.
Chemical Reactions Analysis
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where different substituents can be introduced to the oxadiazole ring.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions, enhancing its stability and biological activity.
Scientific Research Applications
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione is unique due to its combined quinazoline and oxadiazole moieties. Similar compounds include:
1,2,4-Oxadiazole Derivatives: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Quinazoline Derivatives: Known for their anticancer and anti-inflammatory activities.
Properties
CAS No. |
96547-98-7 |
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Molecular Formula |
C12H10N4O2S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
5-[(2-methylquinazolin-4-yl)oxymethyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C12H10N4O2S/c1-7-13-9-5-3-2-4-8(9)11(14-7)17-6-10-15-16-12(19)18-10/h2-5H,6H2,1H3,(H,16,19) |
InChI Key |
PYYVRXPPIACUFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC3=NNC(=S)O3 |
Origin of Product |
United States |
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